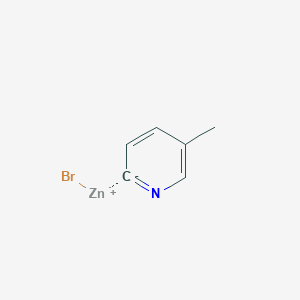

5-Methyl-2-pyridylzinc bromide

Description

Challenges and Advances in the Synthesis and Handling of Heteroarylzinc Reagents

The synthesis of heteroarylzinc reagents, particularly those derived from electron-deficient heterocycles like pyridine (B92270), has historically presented challenges. Traditional methods often involved transmetalation from highly reactive organolithium or Grignard precursors, which can be incompatible with many functional groups. sigmaaldrich.commdpi.com A significant advancement in this area has been the development of highly activated zinc, such as Rieke® Zinc, which allows for the direct insertion of zinc metal into heteroaryl halides under mild conditions. sigmaaldrich.commdpi.com This breakthrough has greatly expanded the scope and accessibility of functionalized heteroarylzinc reagents. Furthermore, recent studies have focused on creating solid, air-stable heteroarylzinc reagents, such as organozinc pivalates and ligand-stabilized zinc halides, to improve their handling and storage properties. organic-chemistry.orgorgsyn.org

Role of Pyridyl Organometallics in the Construction of Nitrogen-Containing Heterocycles

Pyridyl organometallics are crucial building blocks for the synthesis of a vast array of nitrogen-containing heterocycles. researchgate.netgoogle.comfrontiersin.org These structures are ubiquitous in pharmaceuticals, natural products, and functional materials. openmedicinalchemistryjournal.com The pyridine motif is a key component in many biologically active molecules, and the ability to selectively functionalize the pyridine ring is of paramount importance. Pyridylzinc reagents, in particular, have proven to be effective nucleophiles in cross-coupling reactions for the construction of biaryl and heteroaryl-aryl structures containing a pyridine unit. researchgate.netorgsyn.org

Contextualization of 5-Methyl-2-pyridylzinc Bromide within Pyridyl Organozinc Chemistry

This compound is a specific example of a functionalized pyridyl organozinc reagent. The presence of the methyl group at the 5-position of the pyridine ring can influence the electronic properties and steric environment of the reagent, which in turn can affect its reactivity and selectivity in coupling reactions. As a member of the 2-pyridylzinc halide family, it serves as a valuable tool for introducing the 5-methyl-2-pyridyl moiety into organic molecules, finding application in the synthesis of substituted bipyridines and other complex heterocyclic systems. sigmaaldrich.comottokemi.comsci-hub.st

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

bromozinc(1+);5-methyl-2H-pyridin-2-ide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N.BrH.Zn/c1-6-3-2-4-7-5-6;;/h2-3,5H,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHXPMXQCMIGWIS-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=[C-]C=C1.[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Cross Coupling Reactions Employing 5 Methyl 2 Pyridylzinc Bromide

Palladium-Catalyzed Negishi Cross-Coupling

The Negishi cross-coupling reaction, which pairs an organozinc compound with an organic halide or triflate in the presence of a nickel or palladium catalyst, is a versatile and widely used transformation in organic synthesis. semanticscholar.org 5-Methyl-2-pyridylzinc bromide has proven to be an effective nucleophilic partner in these reactions, enabling the creation of new C-C bonds with a range of electrophiles.

Coupling with (Hetero)aryl Halides and Triflates

The palladium-catalyzed Negishi cross-coupling of this compound is compatible with a broad array of electrophilic coupling partners. This includes various (hetero)aryl halides and triflates, demonstrating the versatility of this reagent in organic synthesis.

The Negishi reaction utilizing this compound accommodates a wide variety of electrophiles. nih.gov This method is effective for coupling with aryl chlorides, bromides, and iodides, as well as various heteroaryl halides. nih.govlookchem.comorgsyn.org The reactivity generally follows the trend of I > Br > Cl for the leaving group on the electrophile. orgsyn.org While aryl iodides are more reactive, aryl bromides are commonly used. orgsyn.org The reaction conditions can often be tuned to achieve high yields with different types of halides. acs.org For instance, the use of specific palladium catalysts and ligands allows for the successful coupling of even less reactive aryl chlorides. organic-chemistry.orgnih.gov

The reaction tolerates a range of functional groups on the electrophilic partner, making it a valuable tool for the synthesis of complex molecules. nih.govorgsyn.org This includes groups such as esters, ketones, nitriles, and ethers. sci-hub.st The coupling has been successfully demonstrated with various substituted iodobenzenes and even heteroaryl halides like 3-iodothiophene (B1329286). sci-hub.st

Below is a table summarizing the coupling of various 2-pyridylzinc bromides with 3-iodothiophene, catalyzed by Pd(PPh₃)₄.

| Entry | 2-Pyridylzinc Bromide | Yield (%) |

|---|---|---|

| 1 | 2-Pyridylzinc bromide | 85 |

| 2 | 3-Methyl-2-pyridylzinc bromide | 62 |

| 3 | 4-Methyl-2-pyridylzinc bromide | 83 |

| 4 | This compound | 81 |

| 5 | 6-Methyl-2-pyridylzinc bromide | 65 |

| 6 | 6-Methoxy-2-pyridylzinc bromide | 68 |

A significant application of the Negishi cross-coupling with this compound is the synthesis of substituted bipyridines. These structural motifs are prevalent in coordination chemistry, catalysis, and materials science. The reaction of this compound with a suitable halopyridine, such as 2-bromopyridine (B144113), provides a direct route to 5-methyl-2,2'-bipyridine (B31928). lookchem.comacs.org

The synthesis is typically carried out by preparing the organozinc reagent in situ and then adding the palladium catalyst and the electrophilic coupling partner. lookchem.comorgsyn.org For example, this compound can be generated from 2-bromo-5-methylpyridine (B20793) and activated zinc, or via transmetalation from the corresponding organolithium species. orgsyn.orgorgsyn.org The subsequent palladium-catalyzed coupling with a halopyridine affords the desired bipyridine. orgsyn.org

The following table details the synthesis of various methyl-substituted 2,2'-bipyridines via the Negishi cross-coupling of the corresponding methyl-2-pyridylzinc bromide with 2-pyridyl triflate.

| Methyl-2-pyridylzinc bromide | Product | Yield (%) |

|---|---|---|

| 4-Methyl-2-pyridylzinc bromide | 4-Methyl-2,2'-bipyridine | 93 |

| This compound | 5-Methyl-2,2'-bipyridine | 94 |

| 6-Methyl-2-pyridylzinc bromide | 6-Methyl-2,2'-bipyridine | 95 |

The versatility of the Negishi coupling with this compound extends to the synthesis of a wide array of functionalized pyridine (B92270) derivatives beyond bipyridines. lookchem.comorgsyn.orgnih.gov By choosing appropriate electrophilic partners, various substituents can be introduced onto the pyridine ring system.

For instance, coupling with haloaromatic compounds containing functional groups like amines and hydroxyls allows for the preparation of 2-substituted aminophenyl and hydroxyphenyl pyridines. sci-hub.stresearchgate.net This highlights the good functional group tolerance of the Negishi reaction. orgsyn.org The reaction can be performed under mild conditions, often at room temperature, which helps in preserving sensitive functional groups. lookchem.comsci-hub.st This methodology provides a practical route to complex pyridine derivatives that are of interest in medicinal chemistry and materials science. sci-hub.stresearchgate.net

Formation of Substituted Bipyridines, including 5-Methyl-2,2'-bipyridine

Ligand Systems for Palladium Catalysis

The choice of ligand for the palladium catalyst is crucial for the success and efficiency of the Negishi cross-coupling reaction. The ligand stabilizes the palladium center, influences its reactivity, and can play a significant role in both the oxidative addition and reductive elimination steps of the catalytic cycle.

Phosphine-based ligands are the most commonly employed ligands in these coupling reactions. wiley-vch.de Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a widely used and relatively inexpensive catalyst that is effective for the coupling of this compound with a variety of aryl and heteroaryl halides. lookchem.comorgsyn.orgnih.govatlanchimpharma.com It has been successfully used in the synthesis of bipyridines and other functionalized pyridine derivatives. sci-hub.storgsyn.org

More advanced and sterically demanding phosphine (B1218219) ligands, such as X-Phos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), have been shown to be highly efficient, particularly for challenging couplings involving less reactive electrophiles like aryl chlorides. nih.govorganic-chemistry.orgpreprints.orgmdpi.com The use of X-Phos can lead to higher yields and can be employed under mild reaction conditions. organic-chemistry.orgresearchgate.net

Tri(o-tolyl)phosphine, (o-tolyl)₃P, is another effective ligand that has been used in palladium-catalyzed cross-coupling reactions to generate pyridine-containing biaryls. mdpi.comcanada.casigmaaldrich.com The choice of ligand often depends on the specific substrates being coupled, and optimization of the ligand may be necessary to achieve the best results. nih.gov

N-Heterocyclic Carbene (NHC) Ligands in PEPPSI-Type Catalysts

N-Heterocyclic carbenes (NHCs) have emerged as highly effective ligands in palladium-catalyzed cross-coupling reactions, offering enhanced stability and catalytic activity compared to traditional phosphine ligands. mdpi.com PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, which feature a palladium center coordinated to an NHC and a pyridine-derived ligand, have demonstrated significant utility in this area. sigmaaldrich.com

The PEPPSI-IPr catalyst, containing an N,N'-bis(2,6-diisopropylphenyl)imidazol-2-ylidene ligand, is noted for its high efficiency and broad functional group tolerance in various cross-coupling reactions, including Negishi couplings. sigmaaldrich.com These catalysts are air- and moisture-stable, which simplifies handling. The active Pd(0)-NHC species is generated in situ through the reduction of the Pd(II) precatalyst. sigmaaldrich.com

Research has shown that PEPPSI-type catalysts are effective for the coupling of a range of substrates, including heterocyclic ones like 2-pyridylzinc bromide. nih.gov For instance, the PEPPSI-IPentCl complex has been recognized for its exceptional selectivity in the Negishi cross-coupling of secondary alkylzinc reagents with functionalized (hetero)aromatic halides. uni-muenchen.de The bulky nature of the NHC ligand is crucial, as it facilitates the reductive elimination step, leading to higher turnover numbers. sigmaaldrich.com

In specific applications, palladium complexes incorporating bulky NHC ligands have been successfully used for the synthesis of sterically hindered biaryls and have proven effective for various heterocyclic substrates, including those involving 2-pyridylzinc bromide. nih.gov The use of a PEPPSI catalyst in conjunction with cesium carbonate has been shown to improve the efficiency of arylation reactions with arylboronic acids. mdpi.com

Reaction Conditions and Enhancements

Solvent Effects and Temperature Regimes

The choice of solvent and the reaction temperature are critical parameters that significantly influence the outcome of cross-coupling reactions involving this compound. Tetrahydrofuran (B95107) (THF) is a commonly employed solvent for Negishi cross-coupling reactions. researchgate.net

The dielectric constant of the solvent plays a crucial role, particularly for arylzinc halides. In less polar solvents like THF, the addition of a salt is often necessary to facilitate the coupling. However, in more polar solvents, the reaction can proceed without salt additives. researchgate.net The temperature of the reaction can vary, with many Negishi couplings proceeding at room temperature. researchgate.net However, in some cases, heating may be required to achieve optimal yields. For instance, some Negishi protocols report reaction temperatures ranging from room temperature to 60°C. nih.gov

The following table summarizes the impact of different solvents on a Pd/Al2O3-catalyzed coupling reaction of 2-bromopyridine with pyridylzinc bromide under microwave irradiation at 300 W. lehigh.edu

Table 1: Effect of Solvent on a Pd/Al2O3-Catalyzed Coupling Reaction

| Solvent | Yield (%) |

|---|---|

| THF | 72 |

| Dioxane | 28 |

Data sourced from a study on microwave-assisted synthesis of 2,2'-bipyridines. lehigh.edu

Microwave Irradiation in Heterogeneous Catalytic Systems

Microwave irradiation has been demonstrated to be a powerful tool for accelerating cross-coupling reactions, particularly in heterogeneous catalytic systems. This technique can dramatically reduce reaction times and improve yields. researchgate.netpreprints.orgmdpi.com

In the Negishi-like coupling of 2-bromopyridine derivatives with 2-pyridylzinc bromide, the use of microwave irradiation (300 W) with heterogeneous catalysts like Ni/Al2O3–SiO2 or Pd/Al2O3 led to a significant enhancement in the yield of 2,2'-bipyridine (B1663995) products, with reactions completing within one hour. researchgate.netpreprints.orgmdpi.com Specifically, Ni/Al2O3–SiO2 (50 mol%) under microwave conditions afforded 2,2'-bipyridine in up to 86% yield. nih.govlehigh.edu

Heterogeneous Pd/Al2O3 has been shown to be as effective as some homogeneous catalysts, such as [Pd(PPh3)4] and PEPPSI-type catalysts, in the Negishi coupling of 2-bromopyridines with pyridylzinc bromide under microwave irradiation. lehigh.edu The efficiency of these microwave-assisted reactions is also dependent on the solvent, with THF generally providing the best results. lehigh.edu

The following table presents data on the microwave-assisted synthesis of 2,2'-bipyridine using different heterogeneous catalysts. lehigh.edu

Table 2: Microwave-Assisted Synthesis of 2,2'-Bipyridine

| Catalyst (mol%) | Power (W) | Time (h) | Yield (%) |

|---|---|---|---|

| Ni/Al2O3–SiO2 (50) | 300 | 1 | up to 86 |

Data sourced from a study on a heterogeneous-catalyst-based, microwave-assisted protocol. nih.govlehigh.edu

Role of Salt Additives (e.g., LiCl) in Catalytic Efficiency

Salt additives, particularly lithium chloride (LiCl), can play a crucial role in enhancing the efficiency of cross-coupling reactions involving organozinc reagents. The presence of LiCl can facilitate the insertion of zinc into aryl iodides and bromides, a key step in the formation of the organozinc reagent. beilstein-journals.org This is attributed to the ability of LiCl to break down organozinc aggregates and increase the polarity of the reaction medium. researchgate.netbeilstein-journals.org

In the context of Negishi reactions, LiCl is often essential for the effective cross-coupling of aryl chlorides. nih.gov It has been shown to accelerate the reduction of Ni(II) to Ni(0) and counteract the inhibition of this reduction by Zn(II) salts that form during the reaction. nih.gov While arylzinc halides may fail to couple in non-polar solvents like THF without a salt additive, the addition of salts like LiCl or even ZnX2 can promote the reaction. researchgate.net

It is important to note that the role of salt additives can differ between arylzinc and alkylzinc reagents. For arylzincs, an increase in the solvent's dielectric constant by the salt is often sufficient, whereas for alkylzincs, the formation of higher-order zincates is typically required for transmetalation. researchgate.net

Nickel-Catalyzed Cross-Coupling Reactions

While palladium is the most common catalyst for Negishi cross-coupling, nickel catalysts are also effective and can be a better choice for certain substrates, such as aryl chlorides. wikipedia.orgrug.nl

Negishi Coupling with Nickel Catalysts (e.g., Ni(PPh3)2Cl2, Ni/Al2O3–SiO2)

Nickel catalysts, in both Ni(0) and Ni(II) oxidation states, are employed in Negishi cross-coupling reactions. wikipedia.org Common examples include Ni(PPh3)2Cl2. researchgate.net However, nickel-catalyzed reactions have been observed to sometimes lead to more homocoupling products compared to their palladium counterparts, especially with aryl bromides and iodides. rug.nl

Heterogeneous nickel catalysts have also been successfully utilized. A notable example is the use of Ni/Al2O3–SiO2 for the synthesis of 2,2'-bipyridines via a Negishi-like protocol. researchgate.netpreprints.orgmdpi.com Under microwave irradiation, this catalytic system provided high yields of the desired product from the reaction of 2-bromopyridine derivatives and 2-pyridyl zinc bromide. researchgate.netpreprints.orgmdpi.com It was found that a higher catalyst loading (50 mol%) of Ni/Al2O3–SiO2 was necessary to achieve the best yields. lehigh.edu

The following table provides a comparison of different nickel catalyst systems used in the coupling of 2-methoxybiphenyl (B167064) with p-TolMgBr. Although this is a Grignard cross-coupling, it provides insight into the performance of various nickel-ligand systems. rsc.org

Table 3: Nickel-Catalyzed Grignard Cross-Coupling of 2-Methoxybiphenyl

| Ni Precursor (mol%) | Ligand (mol%) | Conversion (%) | Product (%) |

|---|---|---|---|

| [NiCl2(PCy3)2] (5) | IPr*.HCl (5) | 20 | 8 |

Data adapted from a study on nickel-catalyzed Grignard cross-coupling. rsc.org Note: This data is for a Grignard reaction, not a Negishi reaction with this compound, but is included to illustrate the types of nickel catalysts used.

Selective Cross-Electrophile Coupling with (Hetero)aryl Chlorides and Aryl Bromides

Nickel-catalyzed cross-electrophile coupling (XEC) represents a powerful strategy for the formation of C-C bonds by combining two distinct electrophiles under reductive conditions. A significant challenge in this field is achieving high cross-selectivity, thereby minimizing the formation of undesired homocoupled byproducts. Research has led to the development of specific catalyst systems that enable the selective coupling of (hetero)aryl chlorides with aryl bromides, a transformation of high synthetic value for accessing complex biaryl structures. acs.org

A general strategy for the XEC of heteroaryl chlorides with aryl bromides has been established, identifying two distinct sets of reaction conditions that accommodate a wide array of functional groups and steric environments. wisc.edu One system is particularly effective for coupling 2-chloropyridines with aryl bromides. wisc.edu Mechanistic studies suggest that these reactions may proceed through a Ni-catalyzed in situ formation of an arylzinc species from the aryl bromide, which then undergoes a subsequent nickel-catalyzed cross-coupling with the 2-chloropyridine (B119429). acs.orgwisc.edu This sequential, decoupled process allows the catalytic system to differentiate between the two electrophilic partners, leading to high yields of the cross-coupled product. acs.org

| Aryl Bromide | (Hetero)aryl Chloride | Catalyst System | Yield (%) | Reference |

| 4-Bromobenzonitrile | 2-Chloro-5-methylpyridine | A | 85 | acs.org |

| Methyl 4-bromobenzoate | 2-Chloro-5-methylpyridine | A | 82 | acs.org |

| 4-Bromobiphenyl | 2-Chloro-5-methylpyridine | A | 93 | acs.org |

| 1-Bromo-4-(trifluoromethoxy)benzene | 2-Chloro-3-picoline | A | 76 | acs.org |

| 4-Bromobenzonitrile | 2-Chloro-1,3-dimethyl-1H-benzo[d]imidazole | B | 95 | acs.org |

| Methyl 4-bromobenzoate | 2-Chloropyrazine | B | 88 | acs.org |

Table 1. Examples of selective nickel-catalyzed cross-electrophile coupling between aryl bromides and heteroaryl chlorides. Catalyst System A: NiBr₂/terpyridine, Zn reductant. Catalyst System B: NiBr₂/bipyridine, TDAE reductant, FeBr₂, NaI additives.

Catalyst Systems and Reductants in Nickel-Mediated Processes

The success of selective cross-electrophile couplings hinges on the precise combination of the nickel source, ligand, and reductant. Two primary catalyst systems have been identified that exhibit complementary scope and broad functional-group tolerance. acs.org

System A employs a NiBr₂/terpyridine catalyst with zinc powder as the stoichiometric reductant. acs.org In this system, a sterically hindered terpyridine (tpy) ligand is thought to promote the in situ formation of an arylzinc intermediate from the aryl bromide. acs.org This arylzinc species accumulates before undergoing transmetalation to a pyridyl-nickel complex, which is formed from the oxidative addition of the 2-chloropyridine to the active Ni(0) catalyst. acs.org The subsequent reductive elimination yields the desired biaryl product and regenerates the low-valent nickel catalyst. acs.org

System B utilizes a NiBr₂/bipyridine catalyst system with tetrakis(dimethylamino)ethylene (B1198057) (TDAE) as the reductant. acs.org This system is often augmented with synergistic additives, specifically FeBr₂ and NaI, which help to match the relative reactivity of the two coupling partners to achieve high cross-selectivity. acs.org While System A is particularly effective for 2-chloropyridines, System B is often the preferred choice for the cross-coupling of diazaheteroaryl chlorides with aryl bromides. wisc.edu

| Component | Catalyst System A | Catalyst System B |

| Nickel Source | NiBr₂ | NiBr₂ |

| Ligand | Terpyridine (tpy) | Bipyridine (bpy) |

| Reductant | Zinc (Zn) | Tetrakis(dimethylamino)ethylene (TDAE) |

| Additives | None | FeBr₂, NaI |

| Proposed Mechanism | In situ arylzinc formation | Reactivity matching via additives |

Table 2. Comparison of two distinct catalyst systems for nickel-mediated cross-electrophile coupling.

Copper-Mediated and Copper-Catalyzed Transformations

While nickel and palladium are prevalent in cross-coupling, copper plays a significant and distinct role in reactions involving 2-pyridylzinc reagents, acting as either a stoichiometric mediator or a catalyst to facilitate specific transformations.

Copper(I)-Mediated Acylation and Allylation Reactions

Organozinc reagents, including this compound, undergo efficient acylation and allylation reactions in the presence of copper(I) salts. uni-muenchen.dersc.org While the acylation of pyridylzinc bromides with acid chlorides can sometimes proceed without any transition metal catalyst, the addition of a copper(I) source is often employed to ensure high yields and clean conversions. rsc.orgmdpi.com

For these transformations, a soluble copper salt such as copper(I) cyanide complexed with lithium chloride (CuCN·2LiCl) is commonly used. uni-muenchen.de In copper-mediated acylations, the organozinc reagent reacts with an acyl chloride (e.g., benzoyl chloride) to furnish the corresponding ketone in good yield. uni-muenchen.dersc.org Similarly, copper can catalyze allylation reactions. For instance, the reaction of a pyridylzinc reagent with an allyl bromide in the presence of catalytic amounts of CuCN·2LiCl (e.g., 5 mol%) provides the allylated pyridine derivative. uni-muenchen.de

| Heterocyclic Zinc Reagent | Electrophile | Copper Source | Product Type | Yield (%) | Reference |

| Pyridylmethylzinc reagent | Benzoyl chloride | CuCN·2LiCl | Ketone | 88 | uni-muenchen.de |

| Indazolylzinc reagent | Benzoyl chloride | CuCN·2LiCl | Ketone | 78 | rsc.org |

| Indazolylzinc reagent | Allyl bromide | CuCN·2LiCl | Allylated heterocycle | 72 | rsc.org |

| Pyridylmethylzinc reagent | Ethyl 2-(bromomethyl)acrylate | CuCN·2LiCl | Allylated heterocycle | 71 | uni-muenchen.de |

Table 3. Examples of Copper(I)-mediated acylation and allylation reactions of heterocyclic zinc reagents.

Role of Copper in Facilitating Coupling of 2-Pyridylzinc Bromides

The coupling of 2-pyridyl organometallic compounds is often challenging compared to their phenyl or other heteroaryl counterparts. researchgate.net This difficulty is attributed to the coordinating ability of the pyridine nitrogen, which can interact with the metal center of the catalyst, leading to catalyst deactivation or unproductive pathways. In many cross-coupling reactions, particularly those catalyzed by palladium, copper(I) salts are added as co-catalysts to improve reaction efficiency. sci-hub.stmdpi.com

While the precise mechanism is not always fully elucidated, it is proposed that copper facilitates the crucial transmetalation step. mdpi.comorganic-chemistry.org In a typical Pd-catalyzed Negishi coupling, the organozinc reagent must transfer its organic group to the palladium center. For 2-pyridylzinc reagents, this step can be sluggish. The addition of a copper(I) salt may lead to a rapid zinc-to-copper transmetalation, forming a more reactive copper-pyridyl species. This organocopper intermediate can then more efficiently transmetalate with the Pd(II)-halide complex in the catalytic cycle. This strategy has been shown to be effective in Suzuki couplings of other challenging 2-heterocyclic boronates, where the addition of CuI greatly enhanced yields. mdpi.comorganic-chemistry.org

Other Transition-Metal-Catalyzed Couplings (e.g., Cobalt)

Beyond palladium, nickel, and copper, other first-row transition metals like cobalt have emerged as cost-effective and powerful catalysts for C-C bond formation using organozinc reagents. nih.govresearchgate.net Cobalt-catalyzed cross-coupling reactions provide an attractive alternative, often displaying unique reactivity and high functional group tolerance. researchgate.net

A combination of cobalt(II) chloride (CoCl₂) and a ligand, such as a 2,2'-bipyridine derivative, can effectively catalyze the cross-coupling of functionalized alkylzinc reagents with various (hetero)aryl halides. nih.gov These protocols are notable for their mild conditions and have been successfully applied to the coupling of primary and secondary alkylzinc reagents with aryl and heteroaryl halides, as well as alkynyl bromides. nih.gov Mechanistic studies suggest that these reactions may proceed through a Co(I)/Co(III) catalytic cycle, initiated by the reduction of Co(II) to a catalytically active Co(I) species by the organozinc reagent. nih.gov This low-valent cobalt species then engages in the cross-coupling cycle. nih.gov

| Organozinc Reagent | Electrophile | Cobalt Catalyst System | Yield (%) | Reference |

| (2-(1,3-dioxan-2-yl)ethyl)zinc chloride | 4-Bromo-2-fluorobenzonitrile | CoCl₂, dtbbpy | 82 | nih.gov |

| (2-(1,3-dioxan-2-yl)ethyl)zinc chloride | Ethyl 4-iodobenzoate | CoCl₂, dtbbpy | 66 | nih.gov |

| 1,4-phenyl substituted cyclohexylzinc reagent | (Bromoethynyl)benzene | CoCl₂, dtbbpy | 55 | nih.gov |

| Arylzinc halide | 2-Chloronaphthyridine | CoCl₂·2LiCl, HCO₂Na | >95 | researchgate.net |

Table 4. Examples of Cobalt-catalyzed cross-coupling reactions involving organozinc reagents.

Formation Mechanism of Pyridylzinc Bromides

The creation of pyridylzinc bromides is a fundamental step that dictates the subsequent reactivity of the organozinc reagent. This process involves the direct interaction of an organohalide with zinc metal, proceeding through a series of steps to yield the desired compound.

Oxidative Addition to Zinc Metal

The formation of organozinc halides like this compound begins with the direct oxidative insertion of zinc metal into a carbon-halogen bond. google.com This process requires an activated form of zinc, as a passivating layer of zinc oxide on the metal's surface can impede the reaction. google.com The reaction involves the transfer of electrons from the zinc metal to the organohalide, leading to the cleavage of the carbon-halogen bond and the formation of a new carbon-zinc bond. youtube.com This step is essentially a redox reaction where the zinc metal is oxidized from its elemental state (Zn(0)) to Zn(II). google.comyoutube.com The direct insertion is considered the most straightforward and atom-economical method for synthesizing functionalized organozinc halides. google.com For instance, treating 2-bromopyridine or 3-bromopyridine (B30812) with active zinc under mild conditions readily produces the corresponding pyridylzinc bromide. sci-hub.st

Solubilization of Surface Organozinc Intermediates

Following the initial oxidative addition on the zinc metal surface, the resulting organozinc species must be solubilized to participate in subsequent reactions. The choice of solvent and the presence of certain additives are critical at this stage. Ethereal solvents like tetrahydrofuran (THF) are commonly used because they can help dissolve the organozinc intermediates without interfering with the newly formed reagent. google.com

The presence of lithium salts, such as lithium chloride (LiCl), has been shown to significantly facilitate the insertion of zinc and the solubilization of the organozinc species. beilstein-journals.org It is proposed that these salts help break up aggregates of the organozinc compounds, generating more reactive monomeric zincate species in solution. illinois.edu This is supported by ESI-MS studies which have identified monomeric organozincate ions as well as polymetallic aggregates in THF. illinois.edu The solubilization of these active species is crucial for their effective participation in cross-coupling reactions. illinois.edu

Catalytic Cycles in Negishi Coupling

This compound is a key reagent in Negishi cross-coupling reactions, a powerful method for forming carbon-carbon bonds. numberanalytics.comnumberanalytics.com This palladium- or nickel-catalyzed reaction proceeds through a well-defined catalytic cycle. illinois.edursc.org

Oxidative Addition and Transmetalation Steps

The catalytic cycle of a Negishi coupling reaction is initiated by the oxidative addition of an organic halide to a low-valent transition metal catalyst, typically palladium(0) or nickel(0). numberanalytics.comrsc.org This step involves the insertion of the metal into the carbon-halide bond, resulting in the formation of a higher oxidation state organometallic intermediate (e.g., a Pd(II) species). youtube.comrsc.org The rate of this oxidative addition can be influenced by factors such as the nature of the halide and the electronic properties of the substituents on the organic halide. rug.nl

The next crucial step is transmetalation , where the organic group from the organozinc reagent (in this case, the 5-methyl-2-pyridyl group) is transferred to the palladium(II) intermediate. numberanalytics.comnumberanalytics.com This displaces the halide from the metal center and forms a diorganopalladium(II) complex. rsc.org Organozinc reagents are known for their high reactivity and rapid transmetalation, which is often the rate-limiting step in other cross-coupling reactions. rsc.org The nature of the organozinc reagent and the solvent can affect the efficiency of this step. illinois.edu For instance, the use of more polar solvents can facilitate the transfer of a second organic group from a diorganozinc compound. illinois.edu

| Step | Description | Key Intermediates |

|---|---|---|

| Oxidative Addition | The Pd(0) or Ni(0) catalyst reacts with an organic halide (R-X) to form a metal(II) species. | R-Pd(II)-X |

| Transmetalation | The organozinc reagent (Ar-ZnBr) transfers its organic group to the metal(II) species, displacing the halide. | R-Pd(II)-Ar |

| Reductive Elimination | The two organic groups on the metal center couple and are eliminated, forming the final product (R-Ar) and regenerating the catalyst. | Pd(0) or Ni(0) |

Reductive Elimination Pathways

The final step of the Negishi coupling cycle is reductive elimination . numberanalytics.comnumberanalytics.com In this step, the two organic groups attached to the palladium(II) center couple, forming the desired carbon-carbon bond and regenerating the zerovalent palladium catalyst, which can then re-enter the catalytic cycle. rsc.orgwikipedia.org For this step to occur efficiently, the two organic groups typically need to be in a cis orientation to each other on the metal center. wikipedia.org The formation of a cis-adduct leads to fast reductive elimination, while a trans-adduct would first need to isomerize to the cis form, which can be a slower process. wikipedia.org

A potential side reaction that can compete with reductive elimination is β-hydride elimination, especially when using alkylzinc reagents with β-hydrogens. nih.gov This can be minimized by using ligands that promote the rate of reductive elimination over β-hydride elimination. nih.gov

Regioselectivity and Site Selectivity

In reactions involving molecules with multiple potential reaction sites, regioselectivity and site selectivity become critical considerations. For a compound like this compound, the position of the methyl group and the zinc bromide moiety on the pyridine ring dictates its reactivity.

Studies on the cross-coupling of various substituted 2-pyridylzinc bromides have provided insights into the influence of substituents on reactivity. For instance, the steric hindrance caused by a methyl group at the 3-position or 6-position of the pyridine ring can reduce the coupling ability of the corresponding organozinc reagent. sci-hub.stmdpi.com In contrast, a methyl group at the 5-position, as in this compound, still allows for good yields in coupling reactions, suggesting a favorable balance of electronic and steric effects. sci-hub.stlookchem.com

Site selectivity is particularly important when reacting with substrates that have multiple reactive halides. The general order of reactivity for Csp²–halogen bonds in transition metal-catalyzed cross-couplings is C-I > C-Br >> C-Cl. mdpi.com This allows for selective coupling at an iodo- or bromo-substituted position while leaving a chloro-substituent intact. mdpi.com Furthermore, in cases of dibrominated pyridines, selective mono-arylation can be achieved under specific catalytic conditions. researchgate.net Chelation assistance, where a functional group on the substrate coordinates to the metal catalyst, can also be a powerful strategy to direct the reaction to a specific ortho C-H bond for activation and subsequent functionalization. acs.org

The table below illustrates the effect of methyl group position on the yield of cross-coupling reactions of methyl-substituted 2-pyridylzinc bromides with 3-iodothiophene.

| Reactant | Yield (%) | Reference |

|---|---|---|

| 2-Pyridylzinc bromide | 85 | researchgate.net |

| 3-Methyl-2-pyridylzinc bromide | 58 | researchgate.net |

| 4-Methyl-2-pyridylzinc bromide | 77 | researchgate.net |

| This compound | 79 | researchgate.net |

| 6-Methyl-2-pyridylzinc bromide | 57 | researchgate.net |

Controlling Metalation Position on the Pyridine Ring

The position of metalation on a pyridine ring is a critical factor that dictates the final structure of the product. The direct insertion of activated zinc into a carbon-halogen bond is a common method for preparing pyridylzinc reagents. mdpi.com For instance, the reaction of 2-bromopyridine with active zinc readily forms 2-pyridylzinc bromide. mdpi.com

The regioselectivity of this process can be influenced by the presence and nature of substituents on the pyridine ring. Generally, the metalation occurs at the site of the halogen atom. In the case of dihalo-substituted pyridines, selective coupling can be achieved at the more reactive halo-position. For example, 2-halopyridines are more reactive than 3-halopyridines, allowing for selective functionalization at the C2-position. orgsyn.org

Furthermore, directed ortho-metalation (DoM) using strong bases like lithium diisopropylamide (LDA) can achieve high regioselectivity. The directing group, often the nitrogen atom of the pyridine ring itself, guides the metalation to the adjacent C2 or C6 positions.

Influence of Directing Groups and Lewis Acids (e.g., BF₃)

Directing groups on the pyridine ring play a pivotal role in controlling the regioselectivity of metalation. These groups can stabilize the metalated intermediate through chelation or inductive effects. For example, a methoxy (B1213986) group can direct metalation to the ortho position. sci-hub.se

The use of Lewis acids, such as boron trifluoride (BF₃), can significantly alter the regioselectivity of metalation. sci-hub.se In the absence of a Lewis acid, metalation of a substituted pyridine might occur at a position dictated by the inherent electronic properties of the ring. However, the addition of BF₃ can form a complex with the pyridine nitrogen. thieme-connect.com This complexation alters the electronic distribution within the ring, often directing the metalation to the C2 position. sci-hub.sethieme-connect.com For instance, the metalation of 3-fluoropyridine (B146971) with TMPMgCl·LiCl occurs at the C2 position in the presence of BF₃·OEt₂, whereas in its absence, the reaction is directed to the C4 position. thieme-connect.com This strategy has been successfully employed in the regioselective zincation of 3-alkylpyridine·BF₃ complexes. acs.org Knochel and co-workers have shown that BF₃ can induce a shift in selectivity towards the 2-position during deprotonation with TMPMgCl·LiCl. sci-hub.se

Factors Governing C–C Bond Formation Regioselectivity

The regioselectivity of carbon-carbon bond formation in reactions involving this compound, particularly in Negishi cross-coupling reactions, is influenced by several factors. orgsyn.org These include the nature of the coupling partners, the catalyst system, and the reaction conditions.

Electronic and Steric Effects: The electronic properties of both the organozinc reagent and the electrophile play a crucial role. Electron-donating groups on the pyridine ring of the organozinc reagent can enhance its nucleophilicity and reactivity. Conversely, electron-withdrawing groups on the coupling partner can facilitate the reaction. Steric hindrance around the reactive centers of both the organozinc reagent and the electrophile can significantly impact the reaction rate and, in some cases, the regioselectivity. For example, sterically hindered organozinc reagents like 3-methyl-2-pyridylzinc bromide may require longer reaction times and result in lower yields compared to less hindered analogues. lookchem.com Studies have shown that the steric bulk around the reaction site can reduce the coupling ability of pyridylzinc reagents. researchgate.net

Catalyst and Ligands: The choice of the palladium catalyst and its associated ligands is critical for achieving high regioselectivity and yield. orgsyn.orgorgsyn.org Different ligands can modulate the electronic and steric environment around the palladium center, thereby influencing the rates of oxidative addition, transmetalation, and reductive elimination steps in the catalytic cycle. For instance, the use of specific phosphine ligands like XPhos has been shown to be effective in the coupling of 2-pyridylzinc reagents. nih.gov

Reaction Conditions: Parameters such as solvent, temperature, and the presence of additives can also affect the regioselectivity. The solvent can influence the solubility and aggregation state of the organozinc reagent, which in turn affects its reactivity. numberanalytics.com

A study on the coupling of various substituted 2-pyridylzinc bromides with 3-iodothiophene showed that this compound gave a good yield of 79%, demonstrating the influence of the methyl group's position on reactivity. researchgate.net

Table 1: Effect of Substituent Position on the Yield of Negishi Coupling of Substituted 2-Pyridylzinc Bromides with 3-Iodothiophene researchgate.net

| 2-Pyridylzinc Bromide Substituent | Product | Yield (%) |

| H | 3-(pyridin-2-yl)thiophene | 85 |

| 3-CH₃ | 3-(3-methylpyridin-2-yl)thiophene | 58 |

| 4-CH₃ | 3-(4-methylpyridin-2-yl)thiophene | 77 |

| 5-CH₃ | 3-(5-methylpyridin-2-yl)thiophene | 79 |

| 6-CH₃ | 3-(6-methylpyridin-2-yl)thiophene | 57 |

| 6-OCH₃ | 3-(6-methoxypyridin-2-yl)thiophene | 54 |

Comparative Mechanistic Studies with Other Organometallics (e.g., Grignard, Boronates)

The reactivity and selectivity of this compound are often compared with other common organometallic reagents like Grignard reagents (organomagnesium) and organoboronates to highlight its unique advantages.

Organozinc vs. Grignard Reagents: Organozinc reagents are generally considered more tolerant of functional groups compared to the more reactive Grignard reagents. thieme-connect.com This increased tolerance is attributed to the more covalent nature of the carbon-zinc bond compared to the more ionic carbon-magnesium bond. thieme-connect.com While Grignard reagents are powerful nucleophiles, their high reactivity can lead to side reactions with sensitive functional groups like esters and nitriles. nih.govthieme-connect.com In some cases, the use of pyridyl Grignard reagents in cross-coupling reactions has resulted in no product, whereas the corresponding pyridylzinc reagent provided good yields. mdpi.com However, recent advances have led to the development of more effective coupling protocols for 2-pyridyl Grignard reagents. nih.gov

Organozinc vs. Organoboronates (Suzuki-Miyaura Coupling): The Suzuki-Miyaura coupling, which utilizes organoboronates, is a widely used C-C bond-forming reaction. However, 2-pyridylboronic acids and their derivatives are notoriously unstable and can be prone to protodeboronation, leading to poor reactivity and low yields. thieme-connect.comresearchgate.net This instability makes the synthesis and handling of 2-pyridylboron reagents challenging. researchgate.net In contrast, 2-pyridylzinc reagents, including this compound, are often more stable and reliable nucleophiles for cross-coupling reactions, especially for the synthesis of 2-substituted pyridines. acs.orgorganic-chemistry.orgorganic-chemistry.org The development of solid, air-stable 2-pyridylzinc reagents has further enhanced their practical utility. acs.orgorganic-chemistry.org While Suzuki reactions with 3- and 4-pyridylboronic acids are generally effective, the challenges associated with 2-pyridylboronates often make organozinc reagents the preferred choice for this particular substitution pattern. mdpi.com

Table 2: General Comparison of Pyridyl Organometallic Reagents

| Feature | Organozinc Reagents (e.g., this compound) | Grignard Reagents (e.g., 2-Pyridylmagnesium bromide) | Organoboronates (e.g., 2-Pyridylboronic acid) |

| Functional Group Tolerance | High (tolerates esters, nitriles, ketones) thieme-connect.com | Moderate to Low nih.gov | High |

| Reactivity | Moderate | High | Moderate |

| Stability of 2-Pyridyl Reagent | Generally stable, solid reagents available acs.orgorganic-chemistry.org | Can be unstable nih.gov | Often unstable, prone to protodeboronation thieme-connect.comresearchgate.net |

| Preparation | Direct insertion of Zn into C-X bond or transmetalation mdpi.comnih.gov | Reaction of Mg with C-X bond nih.gov | Often requires multi-step synthesis |

| Toxicity | Moderate | Low | Low (boron byproducts can be an issue) |

Conclusion

5-Methyl-2-pyridylzinc bromide stands as a testament to the advancements in organozinc chemistry. Its synthesis via the direct insertion of activated zinc into the corresponding heteroaryl halide has made this and related reagents more accessible. The compound's favorable balance of reactivity and functional group tolerance makes it a valuable tool for the construction of complex nitrogen-containing heterocycles through cross-coupling reactions. As the demand for novel pharmaceuticals and functional materials continues to grow, the importance of versatile building blocks like this compound in the arsenal (B13267) of synthetic organic chemists is undeniable.

Applications of 5 Methyl 2 Pyridylzinc Bromide in Complex Molecule Synthesis

Construction of Advanced Intermediates for Polyfunctionalized Pyridines

5-Methyl-2-pyridylzinc bromide is a key reagent in palladium-catalyzed Negishi cross-coupling reactions for the synthesis of functionalized pyridine (B92270) and bipyridine derivatives. researchgate.netmdpi.com These reactions are valued for their high tolerance of various functional groups and mild reaction conditions. researchgate.netdur.ac.uk The reagent can be prepared through the direct reaction of 2-bromo-5-methylpyridine (B20793) with activated zinc. acs.org

The resulting organozinc compound readily couples with a variety of halogenated aromatic and heteroaromatic compounds. For instance, the reaction of this compound with dihalopyridines can be controlled to achieve selective coupling at the more reactive halide position, leading to the formation of mono-substituted intermediates that can be further functionalized. researchgate.net This selectivity is crucial for the stepwise construction of complex polyfunctionalized pyridines.

Research has demonstrated the coupling of various substituted 2-pyridylzinc bromides with different electrophiles. Good yields have been reported for the reaction of this compound with 3-iodothiophene (B1329286), showcasing its utility in creating intermediates that link pyridine and thiophene (B33073) rings. rsc.org

Below is a table summarizing the Negishi coupling reactions for the synthesis of bipyridine intermediates.

| Pyridyl Zinc Reagent | Coupling Partner | Catalyst | Product | Yield (%) | Reference |

| 2-Pyridylzinc bromide | 5-Bromo-nicotinic acid methyl ester | Pd(PPh₃)₄ | 2,3'-Bipyridine derivative | 64 | dcu.ie |

| 2-Pyridylzinc bromide | 2-Bromopyridine (B144113) | Pd(0) | 2,2'-Bipyridine (B1663995) | 65 | dcu.ie |

| 2-Pyridylzinc bromide | Methyl 6-chloronicotinate | Pd(PPh₃)₄ | Methyl [2,2'-bipyridine]-5-carboxylate | Not specified | nih.gov |

Synthesis of Biologically Relevant Pyridine Scaffolds

The pyridine ring is a common scaffold in a vast number of pharmaceutical compounds. nih.gov The introduction of specific substituents, such as a methyl group, can significantly influence the pharmacological properties of a molecule. juniperpublishers.com this compound serves as a direct precursor for incorporating the 5-methyl-2-pyridyl group into potential drug candidates.

The synthesis of complex organic molecules with potential therapeutic applications often relies on the efficient formation of carbon-carbon bonds. This compound has been utilized in the synthesis of heteroaryl-tetrahydropiperidyl compounds, which have shown potential for treating or preventing pain. nih.gov In one patented example, this compound was reacted with a complex bromide intermediate in the presence of a palladium catalyst to yield the desired coupled product. nih.gov While direct synthesis of fragments of well-known drugs like Loratadine and Prochlorperazine using this specific reagent is not extensively documented in readily available literature, the general methodology of Negishi coupling with pyridylzinc reagents is a recognized strategy for the late-stage functionalization of complex molecules. Current time information in Bangalore, IN.

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, aiming to understand how chemical structure affects biological activity. The introduction of a methyl group can have a profound impact, often referred to as the "magic methyl effect," by modulating a molecule's potency, selectivity, and metabolic stability. juniperpublishers.com The methyl group can enhance binding affinity by occupying hydrophobic pockets in a biological target and can also block or slow metabolic pathways through steric hindrance. juniperpublishers.com

By providing a reliable method to introduce the 5-methyl-2-pyridyl moiety, this compound is a valuable tool for medicinal chemists to systematically explore the SAR of pyridine-containing compounds. It allows for the synthesis of analogues where the effect of this specific substitution pattern can be evaluated.

Assembly of Pharmacologically Active Molecules (e.g., Loratadine, Prochlorperazine fragments)

Preparation of Ligands for Metal Complexes

Bipyridine and terpyridine ligands are cornerstones of coordination chemistry, forming stable complexes with a wide range of transition metals. These complexes have applications in catalysis, materials science, and biological imaging. dur.ac.ukdcu.ie this compound is instrumental in synthesizing asymmetrically substituted bipyridine and terpyridine ligands via Negishi cross-coupling reactions. dur.ac.ukdcu.ie

For example, the coupling of a pyridylzinc bromide with a halogenated pyridine derivative is a common strategy to construct the bipyridine framework. dcu.ie The methyl group at the 5-position can influence the electronic properties and steric environment of the resulting ligand, which in turn affects the properties of the metal complex.

A study on the synthesis of terpyridine-based fluorescent sensors noted that Negishi coupling of 2-pyridylzinc bromide with 2,5-dibromopyridine (B19318) could be used to synthesize the terpyridine ligand. dcu.ie This highlights the potential to use substituted pyridylzinc reagents like this compound to create a diverse library of functional ligands.

The table below presents examples of bipyridine-based ligands synthesized using pyridylzinc reagents.

| Ligand Name | Synthetic Precursors | Coupling Method | Application of Ligand | Reference |

| 5-Methyl-1,3-di(2-pyridyl)benzene | 2-pyridylzinc bromide and a substituted benzene | Negishi Coupling | Ligand for luminescent metal complexes | dur.ac.uk |

| Methyl [2,2'-bipyridine]-5-carboxylate | 2-Pyridylzinc bromide and methyl 6-chloronicotinate | Negishi Coupling | Precursor for affinity-enhanced luminescent inhibitors | nih.gov |

| 2,2':5',2''-terpyridine | 2-pyridylzinc bromide and 2,5-dibromopyridine | Negishi Coupling | Bridging ligand in supramolecular photocatalysts | dcu.ie |

Material Science Applications

The unique electronic and photophysical properties of molecules containing the pyridine moiety have led to their use in various material science applications, including the development of fluorescent dyes and luminescent materials. mdpi.com

The synthesis of phenothiazine-based dyes, which have applications in dye-sensitized solar cells and as fluorescent probes, can involve the introduction of pyridine groups to tune their properties. mdpi.com While direct use of this compound in the cited phenothiazine (B1677639) synthesis is not specified, the general strategies for creating donor-acceptor systems often employ cross-coupling reactions where such reagents would be applicable. mdpi.com

Furthermore, the bipyridine ligands synthesized using this compound are crucial components of luminescent transition metal complexes, such as those of ruthenium(II) and iridium(III). dur.ac.uk These complexes are investigated for their potential use in organic light-emitting diodes (OLEDs), solar cells, and as biological sensors and probes due to their strong luminescence and photostability. dur.ac.uk The substituents on the bipyridine ligand, such as the methyl group, can be used to fine-tune the emission wavelength and quantum yield of the metal complex. dur.ac.uk

The following table provides examples of material science applications involving pyridine-containing compounds.

| Application Area | Compound Type | Role of Pyridine Moiety | Synthetic Method for Pyridine Moiety | Reference |

| Luminescent Metal Complexes | Iridium(III) and Rhodium(III) complexes with bipyridine ligands | Part of the NCN-coordinating terdentate ligand, influences photophysical properties | Negishi coupling with pyridylzinc bromides | dur.ac.uk |

| Supramolecular Photocatalysts | Ruthenium(II)-Palladium(II) complexes with terpyridine bridging ligands | Forms the bridging ligand that facilitates electron transfer | Negishi coupling of 2-pyridylzinc bromide | dcu.ie |

| Fluorescent Dyes | Phenothiazine-based dyes | Can act as an acceptor unit in a donor-acceptor system to tune optoelectronic properties | Cross-coupling reactions | mdpi.com |

Advanced Topics and Future Directions in 5 Methyl 2 Pyridylzinc Bromide Research

Computational Studies on Reactivity and Selectivity

Computational studies, particularly those employing Density Functional Theory (DFT), have become instrumental in understanding the reactivity and selectivity of organozinc reagents, including 5-Methyl-2-pyridylzinc bromide. science.govnih.gov These theoretical approaches provide insights into molecular geometries, electronic structures, and reaction pathways that are often difficult to probe experimentally. researchgate.netmountainscholar.org

DFT calculations can elucidate the frontier molecular orbitals (HOMO and LUMO), which are key to predicting the reactivity of a molecule. nih.gov For pyridylzinc reagents, these studies can help rationalize the outcomes of cross-coupling reactions by examining the energies of transition states and reaction intermediates. mountainscholar.org For instance, computational analysis can explain the regioselectivity observed in reactions involving functionalized pyridines by comparing the stability of different potential product pathways. researchgate.net The introduction of a methyl group at the 5-position of the pyridine (B92270) ring, as in this compound, influences the electronic properties and steric environment of the molecule, which in turn affects its reactivity in processes like Negishi cross-coupling reactions. acs.org

Furthermore, computational models are used to investigate the role of ligands and solvents in modifying the reactivity of organozinc species. acs.org By simulating the coordination of different ligands to the zinc center, researchers can predict which ligands will enhance reaction rates and improve selectivity. This predictive power is crucial for the rational design of new catalytic systems.

Green Chemistry and Sustainable Synthesis Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes for organometallic reagents like this compound. The focus is on developing more environmentally benign processes that are both efficient and sustainable. mdpi.com

Development of More Sustainable Catalytic Processes

A key area of green chemistry is the development of catalytic processes that minimize environmental impact. mdpi.com For reactions involving pyridylzinc reagents, this includes the use of earth-abundant metal catalysts as alternatives to precious metals like palladium. While palladium catalysts are highly effective for Negishi cross-coupling reactions, their cost and toxicity are concerns. researchgate.netnih.gov Research is ongoing to find more sustainable catalyst systems, potentially utilizing metals like iron or copper, which are more abundant and less toxic. researchgate.net

Another approach is the development of catalytic systems that operate in greener solvents, such as water or bio-based solvents, reducing the reliance on volatile organic compounds. mdpi.comresearchgate.net Micellar catalysis, where reactions occur in nano-sized aqueous micelles, has shown promise for Suzuki-Miyaura cross-couplings of pyridyl boronates and could potentially be adapted for pyridylzinc reagents. researchgate.net These techniques aim to create highly efficient and selective reactions under mild conditions. nih.gov

Minimizing Waste and Enhancing Atom Economy

Minimizing waste and maximizing atom economy are central tenets of green chemistry. Atom economy refers to the efficiency of a chemical reaction in converting reactants into the desired product. In the context of this compound synthesis and its subsequent reactions, this involves designing pathways where a higher proportion of the atoms from the starting materials are incorporated into the final product.

One strategy to improve atom economy is the use of solid, salt-stabilized organozinc reagents. uni-muenchen.demit.edu These reagents can be prepared in a one-pot synthesis and, after evaporation of the solvent, can be stored and handled more easily than their solution-based counterparts. uni-muenchen.de This reduces solvent waste and simplifies purification procedures. The development of solid 2-pyridylzinc reagents has been shown to be a viable alternative to less stable or reliable 2-pyridylboron reagents in cross-coupling reactions. mit.eduacs.org

Flow Chemistry Applications for Enhanced Efficiency and Safety

Flow chemistry, or continuous flow processing, offers significant advantages for the synthesis and use of organozinc reagents like this compound in terms of efficiency, safety, and scalability. nih.govvapourtec.comdntb.gov.ua This technology involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors.

The on-demand synthesis of organozinc halides in continuous flow systems addresses several limitations of traditional batch processing, such as instability, exothermicity, and sensitivity to water. nih.gov By generating the reagent as needed and immediately using it in a subsequent reaction, the accumulation of hazardous and unstable intermediates is avoided. researchgate.net Flow reactors provide excellent control over reaction parameters like temperature and mixing, leading to improved mass and heat transfer, which in turn enhances selectivity and efficiency. vapourtec.com

Studies have demonstrated the successful continuous synthesis of various organozinc reagents, which can then be directly coupled in subsequent Reformatsky, Saytzeff, and Negishi reactions. researchgate.net This approach has been shown to achieve high conversions and yields. The scalability of flow chemistry makes it an attractive option for producing these reagents on an industrial scale with improved safety and process control. acs.org While direct flow chemistry applications for this compound are not extensively detailed, the established protocols for other organozinc reagents suggest a strong potential for its application. researchgate.netnih.gov

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The exploration of new reaction pathways for this compound and related organozinc compounds is a vibrant area of research, aiming to expand their synthetic utility beyond established cross-coupling reactions. acs.orgacs.org

One area of interest is the development of catalyst-free coupling reactions. For instance, 2-pyridylzinc bromides have been shown to react with acid chlorides to form ketones without the need for a transition metal catalyst. mdpi.comresearchgate.net This simplifies the reaction procedure and avoids potential contamination of the product with metal residues.

Researchers are also investigating unprecedented transformations. An example is the reaction of 2-pyridylzinc reagents with 2,4,6-trichlorophenyl chlorosulfate (B8482658) (TCPC), which leads to the formation of 2,4,6-trichlorophenyl (TCP) pyridine-2-sulfonates. acs.org This transformation proceeds through a novel mechanism and provides a new route to synthetically useful sulfonamide derivatives. acs.org The discovery of such unique reactivity patterns opens up new avenues for the functionalization of pyridine rings.

The dual nature of the cyanide moiety has been exploited in multicomponent reactions to construct complex heterocyclic structures in a single step. acs.org While not directly involving this compound, these innovative approaches to bond formation could inspire new strategies for its use in complex molecule synthesis.

Development of New Stabilizing Agents for Organozinc Reagents

The inherent instability of many organozinc reagents remains a practical challenge for their widespread use. uni-muenchen.de Consequently, the development of new stabilizing agents is a crucial area of research.

A significant advancement has been the use of pivalate (B1233124) salts to create solid, air- and moisture-stable organozinc reagents. uni-muenchen.dersc.org The coordination of the pivalate anion to the zinc center enhances the stability of the reagent, allowing it to be handled in air for short periods with minimal degradation. mit.edu This "anion-regulation" strategy has been shown to not only improve stability but also to tune the reactivity of the organozinc compound. rsc.org These salt-stabilized alkylzinc pivalates have demonstrated enhanced performance in cross-coupling reactions. rsc.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-methyl-2-pyridylzinc bromide, and what precursors are typically involved?

- Methodological Answer : The compound is synthesized via transmetallation of 2-bromo-5-methylpyridine (CAS 3510-66-5) with activated zinc under inert conditions. The reaction typically involves a Pd catalyst to facilitate cross-coupling with aryl halides. Key steps include degassing solvents (e.g., THF), using freshly activated zinc, and maintaining anhydrous conditions to prevent hydrolysis. The precursor, 2-bromo-5-methylpyridine, is prepared via bromination of 5-methylpyridine derivatives .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, while gas chromatography-mass spectrometry (GC-MS) or HPLC can assess purity. For organometallic species, sample handling under inert atmospheres (e.g., Schlenk line) is critical to avoid decomposition. Quantitative analysis of coupling reaction yields can be performed using internal standards in GC .

Advanced Research Questions

Q. How do steric and electronic effects of substituents on the pyridine ring influence the efficiency of cross-coupling reactions involving this compound?

- Methodological Answer : The methyl group at the 5-position reduces steric hindrance compared to bulkier substituents, enhancing reactivity in Pd-catalyzed couplings. Electron-donating methyl groups stabilize the organozinc intermediate, improving yields (e.g., 81–83% in aryl halide couplings). Comparative studies with 4-methyl-2-pyridylzinc bromide (P3) and unsubstituted analogs (P1) highlight the importance of substituent positioning for optimizing reaction kinetics and selectivity .

Q. What strategies can mitigate inconsistent yields in cross-coupling reactions using this compound?

- Methodological Answer : Contradictions in reported yields often stem from variations in reaction scale, solvent purity, or catalyst source. To ensure reproducibility:

- Use Pd catalysts with defined ligand systems (e.g., Pd(PPh₃)₄).

- Optimize zinc activation (e.g., via sonication or flame-drying).

- Monitor reaction progress using TLC or in situ spectroscopy.

- Control temperature rigorously (e.g., 60–80°C for aryl halide couplings) .

Q. How does the choice of solvent impact the stability and reactivity of this compound in organometallic reactions?

- Methodological Answer : Polar aprotic solvents like THF or DMF stabilize the organozinc species by coordinating to zinc, preventing aggregation. THF is preferred for its low reactivity with electrophiles, while DMF enhances solubility of aromatic halides. Protic solvents (e.g., ethanol) must be avoided due to rapid protonolysis of the Zn–C bond .

Data Contradiction and Validation

Q. How can researchers resolve discrepancies in reported reaction yields for Pd-catalyzed couplings involving this compound?

- Methodological Answer : Discrepancies may arise from differences in catalyst loading (2–5 mol% Pd), zinc particle size, or trace oxygen/moisture. To validate results:

- Replicate reactions under strictly anhydrous conditions using glovebox techniques.

- Compare yields across multiple Pd sources (e.g., Pd(OAc)₂ vs. PdCl₂).

- Use high-purity aryl halides to exclude side reactions from impurities .

Experimental Design Considerations

Q. What precautions are critical when scaling up syntheses of this compound for industrial research applications?

- Methodological Answer : Large-scale reactions require:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.